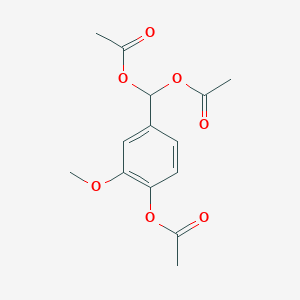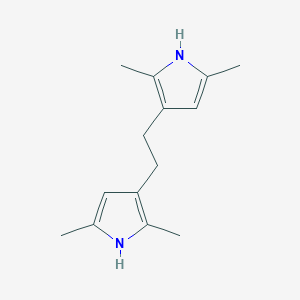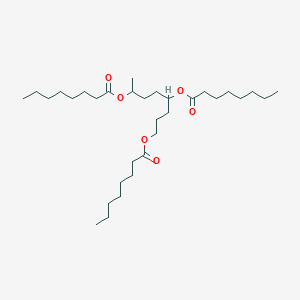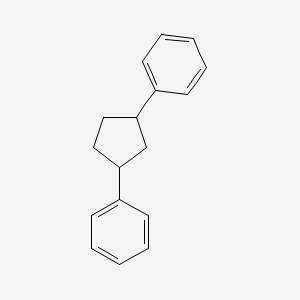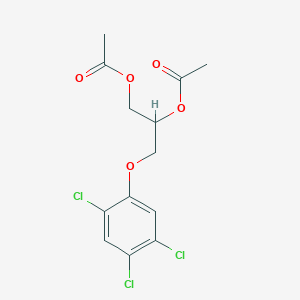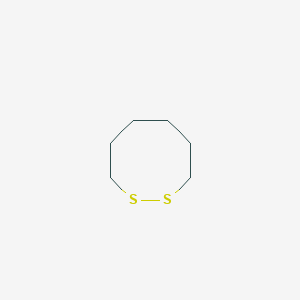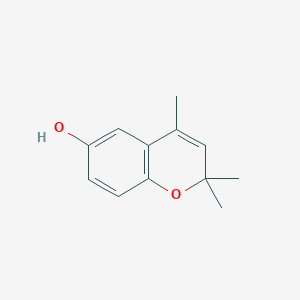
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate is a chemical compound with the molecular formula C13H13Cl3O5 and a molecular weight of 355.602 g/mol . This compound is known for its unique structure, which includes a trichlorophenoxy group attached to a propane-1,2-diyl diacetate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate typically involves the esterification of 2,4,5-trichlorophenol with propane-1,2-diol diacetate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The process involves the following steps:
Esterification: 2,4,5-Trichlorophenol reacts with propane-1,2-diol diacetate in the presence of an acid catalyst.
Purification: The reaction mixture is purified to isolate the desired product.
Chemical Reactions Analysis
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2,4,5-trichlorophenol and propane-1,2-diol.
Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate involves its interaction with specific molecular targets. The trichlorophenoxy group is known to interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate can be compared with similar compounds such as:
1,2-Propanediol, diacetate: This compound has a similar backbone but lacks the trichlorophenoxy group.
2,4,5-Trichlorophenoxyacetic acid: This compound shares the trichlorophenoxy group but has a different overall structure and properties.
The uniqueness of this compound lies in its combination of the trichlorophenoxy group with the propane-1,2-diyl diacetate backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5000-63-5 |
|---|---|
Molecular Formula |
C13H13Cl3O5 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
[2-acetyloxy-3-(2,4,5-trichlorophenoxy)propyl] acetate |
InChI |
InChI=1S/C13H13Cl3O5/c1-7(17)19-5-9(21-8(2)18)6-20-13-4-11(15)10(14)3-12(13)16/h3-4,9H,5-6H2,1-2H3 |
InChI Key |
HSYXGVVMQJQPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(COC1=CC(=C(C=C1Cl)Cl)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


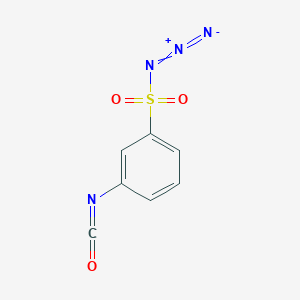
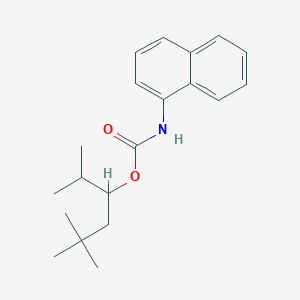
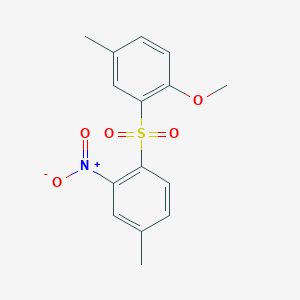

![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
